REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[C:12](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[CH3:12][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([CH3:11])=[C:2]([F:1])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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4.6 mL
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Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
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27 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 25° C. for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 90° C. for 8 h
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Duration
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8 h
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Type
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TEMPERATURE
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Details
|
At this time, the reaction was cooled to 25° C.
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Type
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STIRRING
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Details
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was stirred at 25° C. for 6 days
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Duration
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6 d
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Type
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FILTRATION
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Details
|
At this time, the reaction was filtered through a sintered glass funnel
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Type
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WASH
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Details
|
The potassium carbonate cake was washed thoroughly with acetone
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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STIRRING
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Details
|
triethylamine (7 mL) and stirred at 25° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solution was then transferred to a separatory funnel
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Type
|
WASH
|
Details
|
washed with water (1×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a 2N aqueous hydrochloric acid solution (1×75 mL), and a saturated aqueous sodium chloride solution (1×75 mL), dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)C)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g | |
YIELD: PERCENTYIELD | 82.9% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |